![molecular formula C12H12BrF3O B13208566 (2S,4R)-2-(Bromomethyl)-4-[3-(trifluoromethyl)phenyl]oxolane](/img/structure/B13208566.png)
(2S,4R)-2-(Bromomethyl)-4-[3-(trifluoromethyl)phenyl]oxolane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S,4R)-2-(Bromomethyl)-4-[3-(trifluoromethyl)phenyl]oxolane is a chiral compound that features a bromomethyl group and a trifluoromethyl-substituted phenyl ring attached to an oxolane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4R)-2-(Bromomethyl)-4-[3-(trifluoromethyl)phenyl]oxolane typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate oxolane precursor and a bromomethylating agent.
Bromomethylation: The oxolane precursor undergoes bromomethylation using reagents such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN).
Trifluoromethylation: The trifluoromethyl group is introduced using reagents like trifluoromethyl iodide (CF3I) under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes:
Controlled Temperature and Pressure: Maintaining specific temperatures and pressures to favor the desired reaction pathway.
Catalysts: Using catalysts to enhance reaction rates and selectivity.
Purification: Employing techniques such as recrystallization or chromatography to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
(2S,4R)-2-(Bromomethyl)-4-[3-(trifluoromethyl)phenyl]oxolane can undergo various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to introduce functional groups like hydroxyl or carbonyl groups.
Reduction Reactions: Reduction of the trifluoromethyl group can lead to the formation of difluoromethyl or monofluoromethyl derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
Substitution: Formation of azides, thiocyanates, or ethers.
Oxidation: Formation of alcohols or ketones.
Reduction: Formation of difluoromethyl or monofluoromethyl derivatives.
Wissenschaftliche Forschungsanwendungen
(2S,4R)-2-(Bromomethyl)-4-[3-(trifluoromethyl)phenyl]oxolane has several scientific research applications:
Organic Synthesis: Used as a building block for the synthesis of complex molecules.
Medicinal Chemistry:
Materials Science: Utilized in the development of advanced materials with specific properties.
Wirkmechanismus
The mechanism of action of (2S,4R)-2-(Bromomethyl)-4-[3-(trifluoromethyl)phenyl]oxolane involves its interaction with molecular targets through its functional groups. The bromomethyl group can form covalent bonds with nucleophilic sites on biomolecules, while the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability. These interactions can modulate biological pathways and exert specific effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (2S,4R)-2-(Chloromethyl)-4-[3-(trifluoromethyl)phenyl]oxolane
- (2S,4R)-2-(Bromomethyl)-4-[3-(difluoromethyl)phenyl]oxolane
- (2S,4R)-2-(Bromomethyl)-4-[3-(trifluoromethyl)phenyl]tetrahydrofuran
Uniqueness
(2S,4R)-2-(Bromomethyl)-4-[3-(trifluoromethyl)phenyl]oxolane is unique due to the combination of its bromomethyl and trifluoromethyl groups, which confer distinct reactivity and physicochemical properties. This makes it a valuable compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C12H12BrF3O |
|---|---|
Molekulargewicht |
309.12 g/mol |
IUPAC-Name |
(2S,4R)-2-(bromomethyl)-4-[3-(trifluoromethyl)phenyl]oxolane |
InChI |
InChI=1S/C12H12BrF3O/c13-6-11-5-9(7-17-11)8-2-1-3-10(4-8)12(14,15)16/h1-4,9,11H,5-7H2/t9-,11-/m0/s1 |
InChI-Schlüssel |
SUHXXDHXFTXXMC-ONGXEEELSA-N |
Isomerische SMILES |
C1[C@@H](CO[C@@H]1CBr)C2=CC(=CC=C2)C(F)(F)F |
Kanonische SMILES |
C1C(COC1CBr)C2=CC(=CC=C2)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3,5-Dimethyl-4-[(2-methylhydrazin-1-yl)methyl]-1H-pyrrole-2-carboxylic acid](/img/structure/B13208498.png)

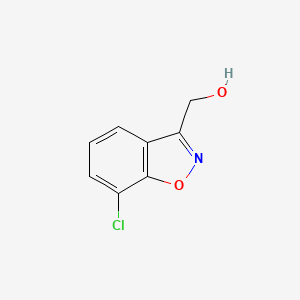
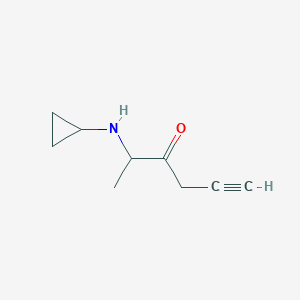
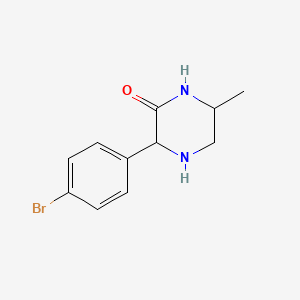
![N-{2-[2-(dimethylamino)-1,3-thiazol-4-yl]ethyl}-2,2,2-trifluoroacetamide](/img/structure/B13208530.png)
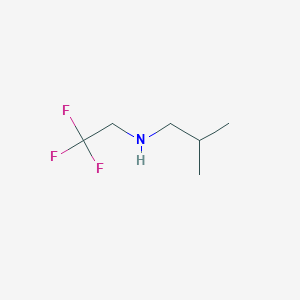

![(2S)-3-[Butyl(ethyl)amino]-2-[(triphenylmethyl)amino]propan-1-ol](/img/structure/B13208536.png)
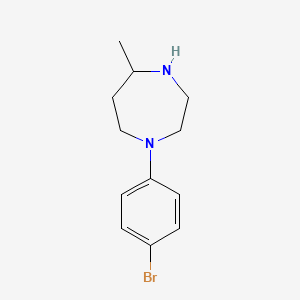
![8-Chloro-1H,3H,4H,5H-pyrano[4,3-B]indole](/img/structure/B13208543.png)
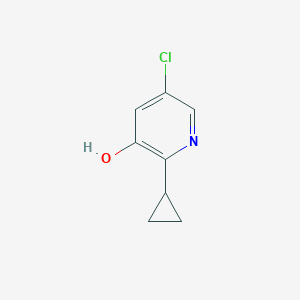
![[2-(3-Methylbutan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl]methanesulfonyl chloride](/img/structure/B13208559.png)
